molecular formula C17H12N2OS2 B2785437 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine CAS No. 339018-89-2

2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine

Cat. No.: B2785437
CAS No.: 339018-89-2
M. Wt: 324.42
InChI Key: RQHGHXYLEDARBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, and is further functionalized with a methylsulfanyl group and a 2-naphthyloxy group. These modifications can enhance its pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

Target of Action

The primary target of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is EZH2 and Tubulin . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. Tubulin is a protein that is an essential component of microtubules, providing the structure for cells and playing a crucial role in cell division .

Mode of Action

This compound acts as an inhibitor of EZH2 and Tubulin . It binds to these targets, preventing their normal function. For EZH2, this means disrupting the methylation process, which can lead to changes in gene expression . For Tubulin, inhibition prevents the polymerization process necessary for microtubule formation, disrupting cell structure and division .

Biochemical Pathways

The inhibition of EZH2 can affect various biochemical pathways related to gene expression and cellular differentiation . The disruption of Tubulin function affects the cell cycle, particularly the mitosis phase, as microtubules are essential for chromosome separation .

Pharmacokinetics

The compound has demonstrated potent antiproliferative activity against various cancer cell lines , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The compound’s action results in significant antitumor activity. It has been shown to induce apoptosis (programmed cell death) in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration . It also induces G2/M phase arrest and apoptosis in SKOV3 cells, as well as dose-dependent inhibition of tumor cell migration and invasion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

    Introduction of the Methylsulfanyl Group: This step often involves the use of methylthiolating agents under basic conditions to introduce the methylsulfanyl group at the desired position.

    Attachment of the 2-Naphthyloxy Group: This can be accomplished through a nucleophilic substitution reaction where a naphthol derivative reacts with the thieno[3,2-d]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the functional groups.

    Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced aromatic rings or modified functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine can be compared with other thieno[3,2-d]pyrimidine derivatives:

    Thieno[3,2-d]pyrimidine: The core structure without additional functional groups.

    4-(2-Naphthyloxy)thieno[3,2-d]pyrimidine: Lacks the methylsulfanyl group.

    2-(Methylsulfanyl)thieno[3,2-d]pyrimidine: Lacks the 2-naphthyloxy group.

The presence of both the methylsulfanyl and 2-naphthyloxy groups in this compound enhances its biological activity and specificity compared to its simpler analogs .

Properties

IUPAC Name

2-methylsulfanyl-4-naphthalen-2-yloxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c1-21-17-18-14-8-9-22-15(14)16(19-17)20-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHGHXYLEDARBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.